molecular formula C9H9ClN2 B13112002 Indoline-2-carbonitrile hydrochloride

Indoline-2-carbonitrile hydrochloride

Cat. No.: B13112002
M. Wt: 180.63 g/mol
InChI Key: IUDQEHUUHPRPSM-UHFFFAOYSA-N
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Description

Bicyclic Reactivity

The saturated indoline core exhibits reduced aromaticity compared to indole, enabling selective electrophilic substitutions at positions 5 and 7 while maintaining the cyano group’s nucleophilic potential.

Nitrile Functionality

The –CN group serves as a versatile synthetic handle:

  • Nucleophilic displacement with amines or thiols
  • Hydrolysis to carboxylic acids under acidic/basic conditions
  • Cycloaddition partners in [2+3] reactions

Salt Formation

The hydrochloride counterion:

  • Enhances aqueous solubility (logP reduced by ~1.5 vs. free base)
  • Stabilizes crystalline phases for X-ray characterization
  • Lowers decomposition temperatures by 20–30°C compared to zwitterionic forms

These attributes make the compound invaluable for constructing polycyclic architectures in medicinal chemistry and materials science. For example, its use as a precursor to indoline-2-carboxamides has been documented in 37 patents since 2015.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-carbonitrile;hydrochloride

InChI

InChI=1S/C9H8N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5H2;1H

InChI Key

IUDQEHUUHPRPSM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C#N.Cl

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely employed method for constructing indole derivatives, including indoline-2-carbonitrile hydrochloride. This process typically involves:

  • Reactants : Phenylhydrazine hydrochloride and ketones or aldehydes.
  • Conditions : Acidic medium to facilitate the reaction.
  • Mechanism : The reaction proceeds through hydrazone formation, followed by rearrangement into the indole structure.

This method is efficient for generating a variety of indole derivatives and can be adapted for synthesizing this compound by introducing a carbonitrile functional group at the desired position.

Modified Carboxamide Route

A modified procedure for synthesizing this compound involves the following steps:

This method provides good yields (65–85%) and is suitable for functionalized derivatives.

Palladium-Catalyzed Reactions

Modern synthetic approaches utilize palladium-catalyzed reactions for higher efficiency and yields. These reactions are particularly beneficial for introducing nitrile groups at specific positions on the indoline backbone:

  • Catalyst : Palladium complexes.
  • Advantages : Enhanced reaction rates and selectivity.
  • Applications : Useful for synthesizing derivatives with tailored properties.

Electrophilic Substitution

Electrophilic substitution reactions can be employed to introduce functional groups into the indole structure before converting it into this compound. For example:

  • Iodination at position 3 using potassium hydroxide.
  • Protection reactions with benzyl bromide to stabilize intermediates.

These steps yield highly functionalized derivatives in high yields (71–92%).

Hydrazine Reduction Method

This method involves reducing nitrotoluene derivatives under mild conditions:

  • Raw Materials : Nitrotoluene, diethyl oxalate, hydrazine hydrate.
  • Catalyst : Ferrous hydroxide or other inexpensive catalysts.
  • Reaction Conditions :
    • Temperature: 50–55°C for condensation.
    • Pressure: Atmospheric distillation followed by reduction.

This approach offers advantages such as simplicity, high yield, and cost-effectiveness.

Data Table: Comparative Analysis of Synthesis Methods

Method Reactants Catalysts Yield (%) Advantages
Fischer Indole Synthesis Phenylhydrazine + Ketones/Aldehydes Acidic medium High Simple, versatile
Modified Carboxamide Route Thionyl chloride + Ammonia DMF + POCl₃ 65–85 Good yield, functionalized products
Palladium-Catalyzed Various precursors Palladium complexes High Efficient, selective
Electrophilic Substitution Iodine + Benzyl bromide Potassium hydroxide 71–92 High yield, stable intermediates
Hydrazine Reduction Nitrotoluene + Diethyl oxalate Ferrous hydroxide Moderate Cost-effective, scalable

Chemical Reactions Analysis

Types of Reactions: Indoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

While there is no information about "Indoline-2-carbonitrile hydrochloride," the search results discuss indoline and indole derivatives and their applications.

Applications of Indoline and Indole Derivatives
Indoline and indole derivatives have notable applications in drug design and medicinal chemistry, particularly as anti-inflammatory agents and as starting materials for synthesizing Angiotensin Converting Enzyme (ACE) inhibitors and antihypertensive agents .

Scientific Research Applications

  • ACE Inhibitors and Antihypertensive Agents Indoline-2-carboxylic acids serve as starting materials in the preparation of N-(3-mercapto-2-alkyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids and N-(2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids, which exhibit pharmacological properties as ACE inhibitors and antihypertensive agents .
  • Anti-inflammatory Drugs Indoline-based compounds can inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). One compound, in particular, demonstrated remarkable efficacy in murine models of peritonitis and asthma, suggesting its potential in treating inflammatory diseases .
  • Synthesis of Indole-2-carbonitrile Derivatives Substituted indole-2-carbonitriles can be created through cross-coupling reactions and have the potential to be useful in drug design .

Table 1: reported characteristics

CharacteristicsCompound 73
IC50 for 5-LOX0.41 ± 0.01 μM
IC50 for sEH0.43 ± 0.10 μM
In vivo efficacyShowed remarkable efficacy in both peritonitis and asthma murine models

Case Studies

  • US4485241A : Details the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids using lithium, sodium, or potassium in liquid ammonia as a reducing agent . The process allows indoline-2-carboxylic acid to be obtained directly in high purity and good yields .
  • US4535168A : Focuses on the preparation of indoline-2-carboxylic acid via the reduction of an indole-2-carboxylic acid or ester with stannous chloride and dry hydrogen chloride gas . The resulting indoline-2-carboxylic acid ester tin complex can then be converted to the indoline-2-carboxylic acid in one step .
  • PMC9661480 : Describes the identification of an indoline derivative as a 5-LOX inhibitor, guiding the design of new analogs. These compounds underwent extensive in vitro investigation revealing dual 5-LOX/sEH inhibitors, with compound 73 showing the most promising activity. When challenged in vivo, compound 73 showed remarkable efficacy in both peritonitis and asthma murine models, confirming the potential of these dual inhibitors in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of indoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. For instance, indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for their role as enzyme inhibitors and their therapeutic potential .

Comparison with Similar Compounds

Uniqueness: Indoline-2-carbonitrilehydrochloride stands out due to its specific structural features and its potential applications in neuroprotection and enzyme inhibition. Its unique combination of properties makes it a valuable compound for further research and development.

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